molecular formula C23H34ClN3 B12809870 N(1),N(1)-Dibutyl-N(4)-(7-chloro-4-quinolinyl)-1,4-cyclohexanediamine CAS No. 6633-01-8

N(1),N(1)-Dibutyl-N(4)-(7-chloro-4-quinolinyl)-1,4-cyclohexanediamine

Cat. No.: B12809870
CAS No.: 6633-01-8
M. Wt: 388.0 g/mol
InChI Key: UVQYNXBFQQSKNC-UHFFFAOYSA-N
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Description

N(1),N(1)-Dibutyl-N(4)-(7-chloro-4-quinolinyl)-1,4-cyclohexanediamine is a complex organic compound that features a quinoline moiety attached to a cyclohexanediamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N(1),N(1)-Dibutyl-N(4)-(7-chloro-4-quinolinyl)-1,4-cyclohexanediamine typically involves multiple steps. One common method starts with the preparation of the quinoline derivative, followed by its attachment to the cyclohexanediamine core. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained in good yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on the desired purity and quantity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N(1),N(1)-Dibutyl-N(4)-(7-chloro-4-quinolinyl)-1,4-cyclohexanediamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and various organic solvents (e.g., dichloromethane). Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

N(1),N(1)-Dibutyl-N(4)-(7-chloro-4-quinolinyl)-1,4-cyclohexanediamine has several applications in scientific research:

Mechanism of Action

The mechanism by which N(1),N(1)-Dibutyl-N(4)-(7-chloro-4-quinolinyl)-1,4-cyclohexanediamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety is known to intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes by binding to their active sites, preventing substrate access and subsequent reactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives and cyclohexanediamine-based molecules. Examples are:

Uniqueness

N(1),N(1)-Dibutyl-N(4)-(7-chloro-4-quinolinyl)-1,4-cyclohexanediamine is unique due to its specific combination of a quinoline moiety with a cyclohexanediamine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

6633-01-8

Molecular Formula

C23H34ClN3

Molecular Weight

388.0 g/mol

IUPAC Name

4-N,4-N-dibutyl-1-N-(7-chloroquinolin-4-yl)cyclohexane-1,4-diamine

InChI

InChI=1S/C23H34ClN3/c1-3-5-15-27(16-6-4-2)20-10-8-19(9-11-20)26-22-13-14-25-23-17-18(24)7-12-21(22)23/h7,12-14,17,19-20H,3-6,8-11,15-16H2,1-2H3,(H,25,26)

InChI Key

UVQYNXBFQQSKNC-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C1CCC(CC1)NC2=C3C=CC(=CC3=NC=C2)Cl

Origin of Product

United States

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